molecular formula C12H13N5 B4954562 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-amine

4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-amine

Katalognummer: B4954562
Molekulargewicht: 227.27 g/mol
InChI-Schlüssel: QOVXDFRYRYNPKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-amine, also known as Dihydro-Isoquinolyl-Triazine (DHIQ), is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DHIQ is a triazine derivative that has been shown to exhibit promising biological activities, including anticancer, antifungal, and antiviral properties. In

Wirkmechanismus

The mechanism of action of DHIQ is not fully understood, but it is believed to act through multiple pathways. Research has shown that DHIQ can induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. DHIQ has also been shown to inhibit the activity of various enzymes, including topoisomerase IIα and protein kinase C. These findings suggest that DHIQ has multiple targets and could be a potent therapeutic agent.
Biochemical and Physiological Effects:
DHIQ has been shown to have significant biochemical and physiological effects. Research has shown that DHIQ can induce cell cycle arrest, inhibit DNA synthesis, and induce DNA damage. DHIQ has also been shown to inhibit the expression of various proteins involved in cancer progression, including cyclin D1, Bcl-2, and VEGF. These findings suggest that DHIQ has potent anticancer activity and could be a promising therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

DHIQ has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research. DHIQ has also been shown to have broad-spectrum activity against various diseases, making it a potential lead compound for drug development. However, there are also limitations to using DHIQ in lab experiments. DHIQ has low solubility in aqueous solutions, which can make it difficult to administer in vivo. DHIQ also has low bioavailability, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on DHIQ. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further explore the mechanism of action of DHIQ to identify its targets and pathways. Additionally, research could focus on improving the solubility and bioavailability of DHIQ to improve its effectiveness as a therapeutic agent. Finally, research could explore the potential of DHIQ as a lead compound for drug development and identify analogs with improved activity and pharmacokinetic properties.
Conclusion:
In conclusion, DHIQ is a promising compound with potential therapeutic applications. Its broad-spectrum activity against various diseases, including cancer, fungal, and viral infections, makes it a potential lead compound for drug development. While there are limitations to using DHIQ in lab experiments, research has shown that it has significant biochemical and physiological effects and could be a potent therapeutic agent. Future research could focus on optimizing the synthesis method, exploring the mechanism of action, improving the solubility and bioavailability, and identifying analogs with improved activity and pharmacokinetic properties.

Synthesemethoden

The synthesis of DHIQ involves the reaction of 3,4-dihydroisoquinoline with cyanuric chloride in the presence of a base. The resulting compound is then treated with an amine to yield DHIQ. The synthesis of DHIQ has been optimized to improve the yield and purity of the compound, making it a viable option for further research.

Wissenschaftliche Forschungsanwendungen

DHIQ has been shown to exhibit promising biological activities, making it a potential candidate for drug development. Research has shown that DHIQ has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DHIQ has also been shown to have antifungal activity against Candida albicans and antiviral activity against hepatitis C virus. These findings suggest that DHIQ has broad-spectrum activity against various diseases and could be a promising lead compound for drug development.

Eigenschaften

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c13-11-14-8-15-12(16-11)17-6-5-9-3-1-2-4-10(9)7-17/h1-4,8H,5-7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVXDFRYRYNPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.